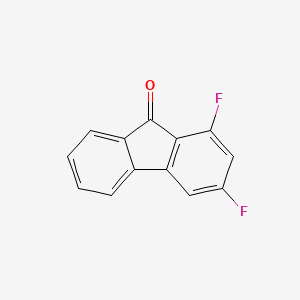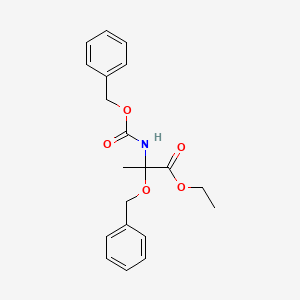
Ethyl 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate is an organic compound with the molecular formula C20H23NO5 It is a derivative of propanoic acid and features both ester and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate typically involves the esterification of 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Hydrolysis: 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoic acid and ethanol.
Reduction: 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its ester and amide functionalities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The amide group may also play a role in binding to specific proteins or enzymes, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate can be compared with other esters and amides:
Ethyl acetate: A simpler ester with a lower molecular weight and fewer functional groups.
Benzyl benzoate: Another ester with aromatic groups but lacking the amide functionality.
N-phenylacetamide: An amide with a simpler structure and different reactivity.
Eigenschaften
CAS-Nummer |
34604-07-4 |
|---|---|
Molekularformel |
C20H23NO5 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
ethyl 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C20H23NO5/c1-3-24-18(22)20(2,26-15-17-12-8-5-9-13-17)21-19(23)25-14-16-10-6-4-7-11-16/h4-13H,3,14-15H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
CGOUEQRKXLDDDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Phenyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B13998658.png)
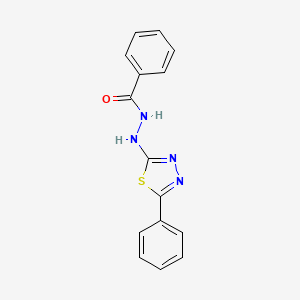
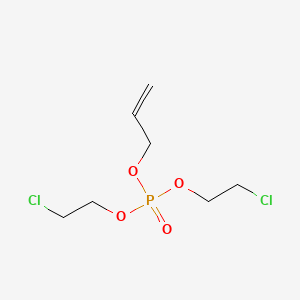
![4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione](/img/structure/B13998669.png)
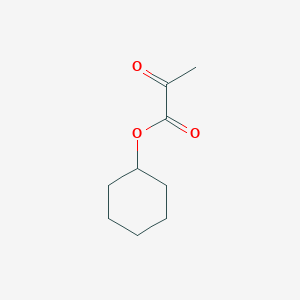
![Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate](/img/structure/B13998673.png)
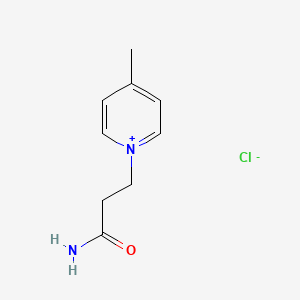
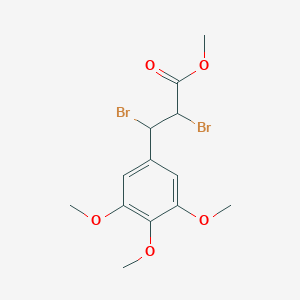

![2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid](/img/structure/B13998721.png)
